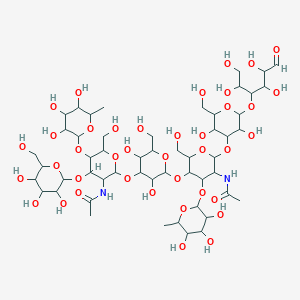
Difucosyllacto-N-hexaose I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difucosyllacto-N-hexaose I: is a human milk oligosaccharide, a complex carbohydrate found in human breast milk. It is a di-fucosylated, non-sialylated oligosaccharide with a Galβ1-3GlcNAc core (type 1 core). This compound is known for its role in promoting infant health by acting as a prebiotic, supporting the immune system, and preventing infections .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of Difucosyllacto-N-hexaose I involves the stepwise addition of monosaccharides to a lactose core. Glycosyltransferases catalyze the linkage of different monosaccharides to the lactose structure in the Golgi apparatus of lactocytes . Chemical, enzymatic, and chemoenzymatic synthesis methods have been developed for in vitro production .
Industrial Production Methods: : Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to express the necessary glycosyltransferases for the biosynthesis of the oligosaccharide .
化学反応の分析
Types of Reactions: : Difucosyllacto-N-hexaose I can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry: : Difucosyllacto-N-hexaose I is used as a standard in qualitative and semi-quantitative analytical procedures, including capillary electrophoresis and liquid chromatography .
Biology: : In biological research, this compound is studied for its role in promoting healthy colonization of the intestine, preventing infections, and supporting the maturation of the immune system .
Industry: : In the food industry, this oligosaccharide is explored as an additive in the design of functional foods and food supplements .
作用機序
Difucosyllacto-N-hexaose I exerts its effects primarily through its prebiotic activity. It promotes the growth of beneficial gut bacteria, which in turn supports the immune system and prevents the colonization of pathogenic bacteria . The compound interacts with specific receptors on the surface of gut epithelial cells, modulating immune responses and enhancing gut health .
類似化合物との比較
Similar Compounds
2’-Fucosyllactose (2’FL): Another abundant human milk oligosaccharide with similar prebiotic and immune-supporting properties.
Lacto-N-fucopentaose I (LNFP I): A fucosylated oligosaccharide with a different core structure but similar biological functions.
Trifucosyllacto-N-hexaose (TFLNH): A more complex oligosaccharide with three fucose residues.
Uniqueness: : Difucosyllacto-N-hexaose I is unique due to its specific di-fucosylated structure, which provides distinct biological activities compared to other oligosaccharides. Its ability to promote beneficial gut bacteria and support the immune system makes it a valuable compound in both research and industrial applications .
生物活性
Difucosyllacto-N-hexaose I (DFLNH) is a complex human milk oligosaccharide (HMO) characterized by its unique fucosylation patterns. It plays a significant role in various biological activities, particularly in supporting infant health and development. This article explores the biological activity of DFLNH, highlighting its composition, synthesis, and implications for neonatal health.
Chemical Structure and Composition
This compound is composed of a core structure that includes two fucose residues attached to a lacto-N-hexaose backbone. The general structure can be represented as:
This structure indicates the presence of both α(1,2) and α(1,3) fucosyl linkages, which are crucial for its biological functions .
Immune Modulation
DFLNH has been shown to influence the immune system positively. Research indicates that HMOs like DFLNH can promote the growth of beneficial gut bacteria while inhibiting pathogenic microorganisms. This prebiotic effect is vital for developing a healthy gut microbiome in infants, which is linked to improved immune responses .
Anti-inflammatory Properties
Studies have reported that DFLNH possesses anti-inflammatory properties. It may help reduce the incidence of gastrointestinal infections and inflammatory diseases in infants by modulating the immune response and promoting gut health . The presence of fucose residues is particularly important in these interactions, as they can bind to specific receptors on immune cells, enhancing their activity against pathogens .
Neurodevelopmental Benefits
Emerging evidence suggests that HMOs, including DFLNH, may play a role in neurodevelopment. They are believed to influence brain development through their effects on the gut-brain axis. By promoting a healthy microbiota, DFLNH may indirectly support cognitive functions and emotional well-being in early childhood .
Case Study 1: Maternal Diet Impact on HMO Composition
A study investigated the relationship between maternal dietary habits and the concentration of DFLNH in breast milk. It was found that higher maternal intake of certain nutrients correlated with increased levels of DFLNH, suggesting that diet can significantly influence HMO profiles .
| Nutrient | DFLNH Concentration (μmol/mL) |
|---|---|
| Control Group | 93.7 ± 47.7 |
| Probiotic Group | 62.0 ± 43.4 |
Case Study 2: HMO Variation and Infant Health Outcomes
In another longitudinal study involving Gambian infants, researchers found that higher concentrations of DFLNH were associated with reduced morbidity rates among infants. The study highlighted that specific HMOs could serve as biomarkers for infant health and development .
Table: Summary of Biological Activities of DFLNH
特性
CAS番号 |
64309-01-9 |
|---|---|
分子式 |
C52H88N2O39 |
分子量 |
1365.2 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C52H88N2O39/c1-12-25(66)31(72)34(75)48(80-12)88-40-21(10-60)85-47(24(54-15(4)63)43(40)91-50-36(77)33(74)28(69)18(7-57)82-50)93-45-30(71)20(9-59)84-52(38(45)79)89-41-22(11-61)86-46(23(53-14(3)62)42(41)90-49-35(76)32(73)26(67)13(2)81-49)92-44-29(70)19(8-58)83-51(37(44)78)87-39(17(65)6-56)27(68)16(64)5-55/h5,12-13,16-52,56-61,64-79H,6-11H2,1-4H3,(H,53,62)(H,54,63)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChIキー |
BCUMESVDMXHZRL-LLWSUDBHSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)O)O)O |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O[C@H]7[C@H]([C@H](O[C@H]([C@@H]7O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)CO)O)CO)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)O)O)O |
Key on ui other cas no. |
482638-98-2 |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















